Product packaging for Benzene, 1-(1,3-butadienyl)-4-nitro-(Cat. No.:CAS No. 20264-89-5)

Benzene, 1-(1,3-butadienyl)-4-nitro-

Cat. No.: B8749893
CAS No.: 20264-89-5
M. Wt: 175.18 g/mol
InChI Key: RUUPCAXJXOKICB-ONEGZZNKSA-N
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Description

The Strategic Role of Conjugated Nitroalkenes and Nitroaromatic Systems as Versatile Synthetic Building Blocks

Conjugated nitroalkenes and nitroaromatic systems are pivotal building blocks in organic synthesis due to their rich and diverse reactivity. frontiersin.org The nitro group, being strongly electron-withdrawing, profoundly influences the chemical behavior of the molecule. wikipedia.orgresearchgate.net This electronic pull activates adjacent double bonds or aromatic rings towards nucleophilic attack, a feature that synthetic chemists have extensively exploited. quora.com

Conjugated nitroalkenes, for instance, are excellent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles. wikipedia.org They also serve as active dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings with high regioselectivity. wikipedia.orgrsc.org The versatility of the nitro group extends beyond its activating effect; it can be readily transformed into other functional groups, such as amines, carbonyls, and nitriles, further enhancing the synthetic utility of these intermediates. frontiersin.orgtandfonline.com

Similarly, nitroaromatic compounds are fundamental precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. mdpi.com The nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. libretexts.orgmsu.edunih.gov Conversely, it facilitates nucleophilic aromatic substitution, a key reaction for introducing various functionalities onto the aromatic core. wikipedia.org The reduction of the nitro group to an amino group is one of the most important transformations in organic synthesis, providing access to anilines, which are themselves crucial intermediates.

The combination of a nitroaromatic moiety with a conjugated diene system, as seen in nitro-substituted butadienylbenzenes, creates a molecule with multifaceted reactivity, offering opportunities for complex molecular construction.

Structural Classification and Nomenclature of Benzene (B151609), 1-(1,3-butadienyl)-4-nitro- within Aromatic and Olefinic Chemical Space

"Benzene, 1-(1,3-butadienyl)-4-nitro-" is a molecule that can be classified within both the aromatic and olefinic chemical spaces. Its core structure is a benzene ring, placing it firmly in the category of aromatic compounds. The presence of the nitro group (-NO2) further classifies it as a nitroaromatic compound. mdpi.com

The substituent at the 1-position is a 1,3-butadienyl group (-CH=CH-CH=CH2), which is an example of a conjugated diene. This places the compound in the class of olefins, specifically polyenes. The full, extended conjugation between the butadienyl chain and the benzene ring, further influenced by the nitro group, is a key structural feature that dictates its chemical properties.

The systematic IUPAC name for this compound is 1-(1,3-butadienyl)-4-nitrobenzene . nih.gov According to the nomenclature rules for substituted benzenes, the benzene ring is the parent structure. The positions of the substituents are indicated by numbers, with the butadienyl group at position 1 and the nitro group at position 4. libretexts.org This is also commonly referred to as para-substitution, so the compound can be named p-(1,3-butadienyl)nitrobenzene or 4-(1,3-butadienyl)nitrobenzene. libretexts.org

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 1-buta-1,3-dienyl-4-nitrobenzene nih.gov
Molecular Formula C10H9NO2 nih.gov
CAS Number 20264-89-5 nih.gov
Molar Mass 175.18 g/mol nih.gov
Synonyms Benzene, 1-(1,3-butadienyl)-4-nitro-, p-Nitrophenylbutadiene, 4-(4-nitrophenyl)-1,3-butadiene nih.gov

Historical Development and Evolution of Research on Nitro-Functionalized Conjugated Systems

The chemistry of nitro compounds has a rich history dating back to the 19th century, with its integration into organic chemistry occurring in the 20th century. mdpi.com The development of nitration reactions, particularly the use of nitric acid and sulfuric acid to introduce nitro groups onto aromatic rings, was a foundational step. nih.gov This allowed for the synthesis of a vast array of nitroaromatic compounds, which became crucial intermediates in the burgeoning chemical industry. mdpi.com

Research into conjugated systems, such as 1,3-butadiene (B125203), also has a long history, with their role in polymerization and cycloaddition reactions being a major focus. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, highlighted the synthetic potential of conjugated dienes. sigmaaldrich.com

The convergence of these two fields, leading to the study of nitro-functionalized conjugated systems, represents a more recent area of investigation. While specific early reports on the synthesis of "Benzene, 1-(1,3-butadienyl)-4-nitro-" are not extensively documented in readily available historical reviews, the synthesis of related compounds provides context. For instance, methods for preparing nitrostyrenes and other nitro-substituted alkenes were developed to explore their reactivity. electronicsandbooks.com The synthesis of nitro-functionalized analogues of 1,3-butadiene has been a subject of study, with various synthetic strategies being explored over the years. researchgate.net

The evolution of research in this area has been driven by the desire to create complex molecules with specific electronic and reactive properties. The strategic placement of a nitro group on a conjugated system allows for fine-tuning of its dienophilic or Michael acceptor character. Modern research continues to explore the synthesis and application of these versatile building blocks in areas such as materials science and medicinal chemistry, leveraging the unique properties imparted by the nitro-functionalized conjugated framework. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B8749893 Benzene, 1-(1,3-butadienyl)-4-nitro- CAS No. 20264-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20264-89-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-4-nitrobenzene

InChI

InChI=1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2-8H,1H2/b4-3+

InChI Key

RUUPCAXJXOKICB-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C=CC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Organic Transformations of Benzene, 1 1,3 Butadienyl 4 Nitro

Nucleophilic Addition Reactions to the Conjugated Butadienyl Moiety

The conjugated butadienyl moiety in Benzene (B151609), 1-(1,3-butadienyl)-4-nitro-, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the para-nitro group. This substituent extends the conjugation of the π-system and reduces electron density across the diene, making it electrophilic. ucalgary.ca Such systems undergo nucleophilic addition, often referred to as a conjugate or Michael-type addition.

Conjugated dienes can react with electrophiles, but the presence of the strong electron-withdrawing nitro group makes the butadienyl system electron-poor, favoring reactions with nucleophiles. ucalgary.ca The addition of a nucleophile can theoretically occur at multiple positions (e.g., 1,2-, 1,4-, or 1,6-addition) leading to different resonance-stabilized anionic intermediates. The regioselectivity of the attack is influenced by both kinetic and thermodynamic factors. libretexts.org

1,2-Addition: Attack at the carbon adjacent to the benzene ring.

1,4-Addition: Attack at the third carbon of the butadienyl chain.

1,6-Addition: Attack at the terminal carbon of the butadienyl chain.

The 1,6-addition is often favored as it results in an intermediate nitronate anion that is highly stabilized by the delocalization of the negative charge onto the nitro group. This thermodynamic product is typically formed under conditions that allow for equilibrium. libretexts.org

Table 1: Regioselectivity of Nucleophilic Addition

Type of Addition Position of Nucleophilic Attack (relative to the ring) Key Intermediate Thermodynamic Stability
1,2-Addition Carbon-1 Localized carbanion Less Stable
1,4-Addition Carbon-3 Allylic carbanion Moderately Stable

Nucleophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of Benzene, 1-(1,3-butadienyl)-4-nitro-, provided a suitable leaving group is present on the aromatic ring. The SNAr mechanism requires two main conditions: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

In the parent compound, Benzene, 1-(1,3-butadienyl)-4-nitro-, there is no inherent leaving group. However, if a derivative, such as 1-chloro-2-(1,3-butadienyl)-4-nitrobenzene, were used, the nitro group would activate the chlorine atom (ortho to the nitro group) for substitution. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Addition Step (Rate-Limiting): A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. nih.gov

Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The strong activation provided by the nitro group makes such reactions feasible under relatively mild conditions. youtube.com The butadienyl group, being para to the nitro group, would further influence the electronic properties but the primary activation for SNAr comes from the nitro substituent.

**3.3. Cycloaddition Reactions Involving the Butadienyl System

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity in these reactions is governed by the electronic properties of the reactants. In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.

The butadienyl moiety of Benzene, 1-(1,3-butadienyl)-4-nitro- is electronically deficient due to the strong electron-withdrawing effect of the para-nitro group. This reduces its reactivity as a diene in normal electron-demand Diels-Alder reactions. masterorganicchemistry.com However, it makes the compound an excellent candidate for inverse-electron-demand Diels-Alder reactions . In this variant, the electron-poor diene reacts with an electron-rich dienophile (e.g., enamines, vinyl ethers).

Scope and Stereoselectivity:

Dienophiles: The reaction works best with dienophiles bearing electron-donating groups (EDGs).

Mechanism: The reaction is concerted, proceeding through a single, cyclic transition state. wikipedia.org

Stereoselectivity: The reaction is stereospecific, retaining the stereochemistry of the dienophile in the product. The endo rule, which applies to normal electron-demand Diels-Alder reactions, may be less predictive, but selectivity is often observed. Computational studies on similar systems suggest that the transition state leading to one isomer is typically lower in energy. nih.govresearchgate.net

Table 2: Hypothetical Inverse-Electron-Demand Diels-Alder Reactions

Dienophile Dienophile Type Expected Reactivity Potential Product Class
Ethyl vinyl ether Electron-rich High Substituted cyclohexene ether
Styrene Moderately activated Moderate Phenyl-substituted cyclohexene
N-Vinylpyrrolidone Electron-rich (Enamine analog) High N-heterocyclic cyclohexene derivative

The electron-poor butadienyl system can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction involves a 4π-electron 1,3-dipole reacting with a 2π-electron dipolarophile to form a five-membered heterocyclic ring. The strong electron-withdrawing nitro group activates the diene, making it more receptive to attack by electron-rich dipoles.

Azomethine ylides are common 1,3-dipoles used in these reactions to synthesize pyrrolidine rings. rsc.org The reaction of Benzene, 1-(1,3-butadienyl)-4-nitro- with an azomethine ylide would likely proceed with high regioselectivity, governed by the frontier molecular orbitals (FMO) of the reactants. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the activated butadienyl system would be dominant. Studies on similar reactions involving nitro-activated systems show that such cycloadditions can proceed efficiently. mdpi.comnih.govnih.gov

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. galaxy.ai The reactivity of the ring and the position of the incoming electrophile are determined by the substituents already present. lumenlearning.comlibretexts.org The benzene ring of Benzene, 1-(1,3-butadienyl)-4-nitro- has two substituents: a nitro group (-NO₂) and a butadienyl group (-CH=CH-CH=CH₂).

Nitro Group Effect: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. lasalle.edulibretexts.org It strongly deactivates the ring towards electrophilic attack, making the reaction much slower than with benzene. libretexts.orgmsu.edu By withdrawing electron density, particularly from the ortho and para positions, it directs incoming electrophiles to the meta position. quora.comyoutube.com

Butadienyl Group Effect: The butadienyl group is a conjugated π-system. It is generally considered a weakly activating group that donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion). It acts as an ortho, para-director.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Position (relative to -NO₂) Position (relative to -butadienyl) Influence of -NO₂ Influence of -butadienyl Combined Effect
2 ortho Strongly Deactivated Activated (para-director) Strongly Deactivated
3 meta Least Deactivated (meta-director) Deactivated Most Likely Site of Attack
5 meta Least Deactivated (meta-director) Deactivated Most Likely Site of Attack

The regioselectivity of electrophilic aromatic substitution is determined by the ability of the existing substituents to stabilize the positively charged arenium ion intermediate formed during the reaction. lasalle.edu

Inductive Effect: This effect is transmitted through sigma bonds and is related to electronegativity. The nitro group has a strong electron-withdrawing inductive effect (-I), while the butadienyl group has a weaker -I effect. lasalle.edulibretexts.org

Resonance Effect (Mesomeric Effect): This effect is transmitted through the π-system. lasalle.edu

The nitro group exhibits a strong electron-withdrawing resonance effect (-M), pulling electron density out of the ring. Resonance structures show the buildup of positive charge at the ortho and para positions, thus deactivating them towards electrophiles. quora.comorganicchemistrytutor.com

The butadienyl group can donate electron density to the ring through resonance (+M), stabilizing a positive charge that develops at the ortho and para positions in the arenium ion intermediate. This makes it an ortho, para-director.

In Benzene, 1-(1,3-butadienyl)-4-nitro-, the nitro group's deactivating -I and -M effects are dominant. galaxy.ailibretexts.org The ring is significantly less reactive than benzene. msu.edu The directing effects are conflicting: the nitro group directs meta, while the butadienyl group directs ortho and para. Since the nitro group is at position 4 and the butadienyl group is at position 1, the positions meta to the nitro group (positions 3 and 5) are the same as the positions ortho to the butadienyl group. In this case, the directing effects are cooperative. The incoming electrophile will be directed to positions 3 and 5. Although the butadienyl group activates these positions, the overwhelming deactivation of the entire ring by the nitro group means that harsh reaction conditions would be required. msu.edu

Transformations of the Nitro Group to Alternative Functionalities

The nitro group is a versatile functional group in organic synthesis, primarily due to its ability to be transformed into a wide array of other functionalities. researchgate.net Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule of Benzene, 1-(1,3-butadienyl)-4-nitro-. The conversion of the nitro group is a key strategy for the synthesis of various derivatives. The most prominent transformation is its reduction, which can yield several different products depending on the reagents and reaction conditions employed. masterorganicchemistry.comwikipedia.org

Reduction Pathways of Aromatic Nitro Groups

The reduction of aromatic nitro groups is one of the most important reactions for this class of compounds, providing a primary route to aromatic amines. masterorganicchemistry.com A variety of methods have been developed for this transformation, ranging from catalytic hydrogenation to the use of metals in acidic media. wikipedia.orgrsc.org The specific outcome of the reduction can be controlled to yield intermediates such as hydroxylamines or azo compounds, in addition to the fully reduced amine. wikipedia.org

Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation : This is a widely used industrial method. Typical catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel, with hydrogen gas as the reducing agent. wikipedia.org

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic and effective method. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Other Reagents : Sodium hydrosulfite or sodium sulfide can also be used for the reduction. wikipedia.org

The reduction process is complex and can be stopped at intermediate stages. mdpi.com For instance, the use of specific reagents or controlled conditions can lead to the formation of aryl hydroxylamines. Reagents for this partial reduction include zinc metal in aqueous ammonium chloride or catalytic systems like Raney nickel with hydrazine at low temperatures. wikipedia.org Further reduction of the hydroxylamine intermediate yields the corresponding aniline. rsc.org

Other possible reduction products from aromatic nitro compounds include:

Hydrazine Compounds : Treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

Azo Compounds : Metal hydrides, which are typically not used for preparing anilines from nitroarenes, tend to produce azo compounds. wikipedia.org

The conversion of the nitro group to a strongly activating, ortho-, para-directing amino group dramatically alters the reactivity of the aromatic ring, which is a key consideration in multi-step syntheses. masterorganicchemistry.com

Table 1: Summary of Reduction Pathways for Aromatic Nitro Groups

Product Functional Group Common Reagents and Conditions Reference
Amine (-NH₂) Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni); Metals in acid (Fe, Sn, or Zn with HCl) masterorganicchemistry.comwikipedia.org
Hydroxylamine (-NHOH) Zinc metal with aqueous NH₄Cl; Raney nickel and hydrazine (0-10 °C) wikipedia.org
Hydrazine (-NH-NH-) Excess zinc metal wikipedia.org
Azo (-N=N-) Metal hydrides (e.g., LiAlH₄) masterorganicchemistry.comwikipedia.org

Derivatization Strategies for Structural and Functional Modulation

Derivatization of Benzene, 1-(1,3-butadienyl)-4-nitro- allows for the systematic modification of its structure to fine-tune its chemical and physical properties. Strategies can target either the butadienyl side chain or the nitro-substituted phenyl ring, enabling a wide range of structural and functional diversity.

Functionalization of the Butadienyl Moiety for Extended Conjugation or Cyclization

The conjugated diene system of the butadienyl moiety is a prime site for chemical transformations. As a conjugated nitroalkene system, it possesses unique reactivity. researchgate.net The terminal carbon atoms of the 1,4-dinitro-1,3-butadiene system, a related compound, are identified as the most electrophilic centers, making them susceptible to nucleophilic attack. mdpi.com This suggests that the butadienyl group in Benzene, 1-(1,3-butadienyl)-4-nitro- is also reactive towards nucleophiles.

One of the most significant reactions of conjugated dienes is cycloaddition, particularly the Diels-Alder reaction, which can be used to construct complex cyclic and heterocyclic structures. The chemistry of conjugated nitrodienes is increasingly utilized in the synthesis of heterocycles. mdpi.comnih.gov For example, the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide results in a cycloaddition product, forming a pyrroline derivative. nih.gov This highlights the potential of the butadienyl moiety in Benzene, 1-(1,3-butadienyl)-4-nitro- to act as a building block for creating more complex molecular architectures.

Functionalization can also aim to extend the conjugated π-system. Reactions that add further unsaturated groups to the butadienyl chain can be explored to modulate the molecule's electronic and optical properties, which is relevant for applications in materials science.

Modifications of the Nitro-Substituted Phenyl Ring for Electronic Property Tuning

The electronic properties of the entire molecule can be significantly altered by introducing additional substituents onto the nitro-substituted phenyl ring. The nitro group itself plays a dominant role in directing these modifications. Due to its strong electron-withdrawing nature, accomplished through both inductive and resonance effects, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.orgresearchgate.netlibretexts.org This deactivation makes the reaction slower compared to benzene. libretexts.org

The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). libretexts.orgquora.com This is because the deactivating effect is strongest at the ortho and para positions, which bear a partial positive charge due to resonance, making the meta positions comparatively more electron-rich and thus more favorable for electrophilic attack. quora.comyoutube.com

Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the phenyl ring of Benzene, 1-(1,3-butadienyl)-4-nitro- would be expected to yield meta-substituted products. For instance, nitration of nitrobenzene requires harsh conditions and yields predominantly m-dinitrobenzene. libretexts.org The choice of the new substituent allows for precise tuning of the molecule's electronic properties. Introducing an electron-donating group at the meta position would have a different electronic impact than adding another electron-withdrawing group. This strategy is fundamental for modifying properties like redox potential and molecular polarity. researchgate.net

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Directing Effect Reactivity Effect
-NO₂ (Nitro) Electron-Withdrawing Meta Strongly Deactivating
-NH₂ (Amino) Electron-Donating Ortho, Para Strongly Activating
-OH (Hydroxyl) Electron-Donating Ortho, Para Strongly Activating
-CH₃ (Alkyl) Electron-Donating Ortho, Para Activating
-Cl, -Br (Halogen) Electron-Withdrawing Ortho, Para Deactivating
-SO₃H (Sulfonic Acid) Electron-Withdrawing Meta Deactivating
-C(O)R (Acyl) Electron-Withdrawing Meta Deactivating

Advanced Spectroscopic Characterization Techniques for In Depth Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of "Benzene, 1-(1,3-butadienyl)-4-nitro-" provides crucial information about the number, environment, and coupling of the protons. The electron-withdrawing nature of the nitro group and the anisotropic effects of the benzene (B151609) ring and the butadiene chain significantly influence the chemical shifts of the protons.

The protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current and the strongly electron-withdrawing nitro group. Specifically, the protons ortho to the nitro group are expected to be the most deshielded, appearing at the lowest field. The protons on the butadienyl chain will exhibit complex splitting patterns due to cis and trans couplings.

Table 1: Predicted ¹H NMR Data for Benzene, 1-(1,3-butadienyl)-4-nitro-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (ortho to NO₂)8.15 - 8.25d~8.8
H-3', H-5' (meta to NO₂)7.55 - 7.65d~8.8
H-16.80 - 7.00d~15.5 (trans)
H-26.40 - 6.60dd~15.5, ~10.5
H-36.20 - 6.40dt~17.0, ~10.5
H-4a (trans)5.30 - 5.40d~17.0
H-4b (cis)5.15 - 5.25d~10.5

Note: The data in this table is predicted based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbon attached to the nitro group (C-4') is expected to be significantly deshielded, appearing at a high chemical shift value. The other aromatic carbons will also be in the typical aromatic region (δ 120-150 ppm). The sp² hybridized carbons of the butadienyl chain will appear in the olefinic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Benzene, 1-(1,3-butadienyl)-4-nitro-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (ipso to butadiene)145.0 - 147.0
C-2', C-6'127.0 - 129.0
C-3', C-5'123.5 - 125.5
C-4' (ipso to NO₂)147.0 - 149.0
C-1135.0 - 137.0
C-2130.0 - 132.0
C-3136.0 - 138.0
C-4118.0 - 120.0

Note: The data in this table is predicted based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between protons and carbons.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the molecule's framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum indicate that two protons are coupled to each other, typically on adjacent carbon atoms. This is particularly useful for tracing the connectivity of the protons along the butadienyl chain and within the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Specific functional groups have characteristic absorption frequencies.

For "Benzene, 1-(1,3-butadienyl)-4-nitro-," key IR absorption bands are expected for the nitro group, the aromatic ring, and the carbon-carbon double bonds of the butadiene chain.

Table 3: Characteristic IR Absorption Bands for Benzene, 1-(1,3-butadienyl)-4-nitro-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1510 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1385
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1580 - 1620, 1450 - 1500
Alkene C=C (butadiene)Stretch1600 - 1650
Alkene C-HStretch3010 - 3095
C-NStretch840 - 870

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

For "Benzene, 1-(1,3-butadienyl)-4-nitro-," Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the conjugated butadiene system and the symmetric stretching of the nitro group. The strong π-conjugation in the molecule is expected to enhance the Raman signals of the C=C stretching modes. The symmetric breathing mode of the benzene ring is also typically a strong band in the Raman spectrum.

Table 4: Expected Raman Shifts for Benzene, 1-(1,3-butadienyl)-4-nitro-

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
Benzene RingRing Breathing990 - 1010
Nitro (NO₂)Symmetric Stretch1340 - 1350
Alkene C=C (butadiene)Symmetric Stretch1620 - 1640
Aromatic C=CStretch1580 - 1610

Electronic Spectroscopy for Understanding Conjugation and Electronic Transitions

Electronic spectroscopy is a pivotal technique for probing the electronic structure of molecules. In the case of Benzene, 1-(1,3-butadienyl)-4-nitro-, it provides critical information about the extent of conjugation and the energy of electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like Benzene, 1-(1,3-butadienyl)-4-nitro-, the most significant electronic transitions are typically π → π* transitions. The extended conjugation involving the benzene ring, the butadiene chain, and the nitro group is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to the individual chromophores.

The presence of the electron-withdrawing nitro group (-NO₂) and the extended π-system of the butadienyl group attached to the benzene ring significantly influences the electronic absorption spectrum. This substitution pattern leads to a highly conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb light at longer wavelengths, potentially extending into the visible region.

Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Transition
Ethanol 350-400 > 20,000 π → π*
Hexane 340-390 > 20,000 π → π*

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through the analysis of fragmentation patterns. In the mass spectrum of Benzene, 1-(1,3-butadienyl)-4-nitro-, the molecular ion peak (M⁺) would provide the exact molecular weight.

The fragmentation of Benzene, 1-(1,3-butadienyl)-4-nitro- under electron ionization (EI) would likely proceed through several characteristic pathways. The presence of the nitro group is a key factor in directing the fragmentation. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (mass = 46) and NO (mass = 30). The butadiene chain can also undergo fragmentation.

A plausible fragmentation pathway would involve the initial loss of the nitro group to form a [M - NO₂]⁺ cation. This would be a stable fragment due to the delocalization of the positive charge over the conjugated system. Further fragmentation could involve the loss of parts of the butadienyl side chain.

Plausible Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Identity Comments
189 [C₁₀H₉NO₂]⁺ (M⁺) Molecular Ion
143 [C₁₀H₉]⁺ Loss of NO₂
159 [C₁₀H₉O]⁺ Loss of NO
115 [C₉H₇]⁺ Loss of C₂H₂ from [M - NO₂]⁺
77 [C₆H₅]⁺ Phenyl cation

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

This technique would reveal the planarity of the conjugated system. It is expected that the benzene ring and the butadiene chain would be largely coplanar to maximize π-orbital overlap, which is crucial for conjugation. The orientation of the nitro group relative to the benzene ring would also be determined.

Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions in the crystal lattice. For a molecule containing a polar nitro group and an extended aromatic system, interactions such as π-π stacking between the aromatic rings of adjacent molecules and dipole-dipole interactions involving the nitro groups would be anticipated to play a significant role in the crystal packing.

Anticipated X-ray Crystallographic Parameters

Parameter Expected Value/Observation Significance
Crystal System Monoclinic or Orthorhombic Common for organic molecules
Space Group Centrosymmetric (e.g., P2₁/c) Common for achiral molecules
C-C bond lengths in butadiene chain Intermediate between single and double bonds Evidence of conjugation
Dihedral angle (Benzene-Butadiene) Close to 0° or 180° Indication of planarity
Intermolecular Interactions π-π stacking, C-H···O hydrogen bonds Governs crystal packing

Theoretical and Computational Chemistry Studies on Benzene, 1 1,3 Butadienyl 4 Nitro

Quantum Chemical Methodologies Applied to Molecular Structure and Reactivity

The study of molecules like Benzene (B151609), 1-(1,3-butadienyl)-4-nitro-, which possess a significant intramolecular charge-transfer character, greatly benefits from theoretical and computational approaches. These methods allow for a detailed understanding of their geometric and electronic features, which are crucial for predicting their behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

DFT is also a powerful tool for elucidating a wide range of electronic properties. nih.gov Functionals like B3LYP are commonly used to calculate energies and other molecular properties. mdpi.com For instance, the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be computed to understand the charge distribution and potential sites for electrophilic and nucleophilic attack. The nitro group's presence is known to dramatically affect the photophysics of aromatic systems, and DFT helps in understanding these changes by providing insights into the molecular structure and energy levels. nih.gov

Ab Initio and Multi-State Second-Order Perturbation (MS-CASPT2) Methods for Electronic Structure

While DFT is highly effective for ground-state properties, more sophisticated methods are often required for a precise description of excited electronic states, which is particularly relevant for push-pull systems that often exhibit interesting optical properties. Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory.

For a more accurate depiction of the electronic structure, especially in cases where electron correlation is significant, multi-state complete active space second-order perturbation theory (MS-CASPT2) is a powerful approach. This method is particularly adept at describing the excited states of molecules with significant charge-transfer character. For a molecule like Benzene, 1-(1,3-butadienyl)-4-nitro-, MS-CASPT2 would be employed to calculate the energies of various excited states, providing a deeper understanding of its potential photophysical and photochemical behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for describing the electronic behavior and reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distribution

In Benzene, 1-(1,3-butadienyl)-4-nitro-, the HOMO and LUMO are expected to be spatially separated, a characteristic feature of push-pull systems. rsc.org The HOMO is anticipated to be predominantly localized on the electron-donating butadienyl-benzene moiety, while the LUMO would be concentrated on the electron-accepting nitrobenzene (B124822) portion of the molecule. rsc.orgrsc.org This spatial separation is indicative of an intramolecular charge transfer (ICT) upon electronic excitation.

The energies of the HOMO and LUMO are critical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com In push-pull systems, the energy of the HOMO is typically raised by the donor group, and the energy of the LUMO is lowered by the acceptor group. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for a Push-Pull System Analogous to Benzene, 1-(1,3-butadienyl)-4-nitro-
OrbitalEnergy (eV)Typical Spatial Distribution
HOMO-5.85Butadienyl and Benzene Ring
LUMO-2.75Nitro Group and Benzene Ring

HOMO-LUMO Energy Gap as a Stability and Reactivity Descriptor

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to be chemically reactive. nih.gov

For push-pull molecules like Benzene, 1-(1,3-butadienyl)-4-nitro-, the HOMO-LUMO gap is typically smaller compared to unsubstituted benzene. This reduced gap is a direct consequence of the energy level shifts induced by the donor and acceptor groups and is responsible for the characteristic absorption of light at longer wavelengths (red shift) in their UV-Vis spectra. rsc.org The magnitude of the HOMO-LUMO gap can be effectively tuned by modifying the strength of the donor and acceptor groups. rsc.orgrsc.org

Table 2: Calculated Electronic Properties for a Representative Push-Pull System
PropertyValue
HOMO Energy (eV)-5.85
LUMO Energy (eV)-2.75
HOMO-LUMO Gap (eV)3.10

Reactivity Analysis Using Advanced Computational Descriptors

Beyond FMO theory, a range of computational descriptors derived from DFT calculations can be used to provide a more quantitative analysis of the reactivity of Benzene, 1-(1,3-butadienyl)-4-nitro-. These descriptors, often referred to as conceptual DFT descriptors, include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). ijirset.com

Electronegativity provides a measure of a molecule's ability to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution. The global electrophilicity index is a valuable descriptor for predicting the reactivity of nitroaromatic compounds, particularly in the context of their interactions with biological molecules. ijirset.com For nitroaromatic compounds, electronic parameters such as the energy of the LUMO are used to describe their reactivity, especially in reactions involving nucleophilic attack. ijirset.com

By mapping these reactivity descriptors onto the molecular surface, it is possible to identify the most probable sites for chemical reactions. For Benzene, 1-(1,3-butadienyl)-4-nitro-, such an analysis would likely highlight the electrophilic nature of the nitro group and the carbon atoms of the aromatic ring attached to it, making them susceptible to nucleophilic attack. Conversely, the butadienyl substituent would be identified as a potential site for electrophilic attack.

Conceptual Density Functional Theory (CDFT) Applications for Reaction Prediction

Conceptual Density Functional Theory (CDFT) serves as a powerful tool for predicting the reactivity of chemical species. mdpi.comsemanticscholar.org In the context of Benzene, 1-(1,3-butadienyl)-4-nitro-, CDFT can be employed to understand its behavior in polar reactions. Key reactivity indices derived from CDFT, such as electronic chemical potential, chemical hardness, and global electrophilicity, provide a quantitative measure of the molecule's propensity to accept or donate electrons. mdpi.com The presence of the electron-withdrawing nitro group is expected to significantly influence these indices, rendering the molecule a strong electrophile. mdpi.comlibretexts.org This heightened electrophilicity suggests that Benzene, 1-(1,3-butadienyl)-4-nitro- would readily participate in reactions with nucleophiles. libretexts.org

Global Reactivity Indices for a Related Compound This table presents data for a structurally related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, to illustrate the application of CDFT indices.

IndexValue (eV)
HOMO Energy-8.31
LUMO Energy-3.91
Global Electrophilicity (ω)4.24
Global Nucleophilicity (N)0.81
Data sourced from a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene

Electrophilicity, Nucleophilicity, and Parr Function Analysis

To identify the most reactive sites within the molecule for nucleophilic and electrophilic attack, Parr functions (Pk+ and Pk-) are utilized. mdpi.commdpi.com For an electrophilic molecule like Benzene, 1-(1,3-butadienyl)-4-nitro-, the electrophilic Parr function (Pk+) is of particular interest. It is expected that the terminal carbon atoms of the butadienyl chain and the carbon atoms of the benzene ring ortho and para to the nitro group will exhibit the highest Pk+ values, indicating them as the most probable sites for nucleophilic attack. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net For Benzene, 1-(1,3-butadienyl)-4-nitro-, the MEP map would be characterized by regions of negative potential (typically colored red) and positive potential (typically colored blue). The areas of negative potential, indicating electron-rich regions, are expected to be localized around the oxygen atoms of the nitro group. Conversely, regions of positive potential, signifying electron-deficient areas, would be anticipated around the hydrogen atoms of the benzene ring and the butadienyl chain, as well as on the carbon atoms attached to the nitro group. nih.govresearchgate.net These blue regions highlight the electrophilic sites of the molecule, susceptible to attack by nucleophiles.

Natural Population Analysis (NPA) for Atomic Charge Characterization

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, providing a more detailed picture of the atomic charges. researchgate.netnih.gov In Benzene, 1-(1,3-butadienyl)-4-nitro-, NPA would likely reveal a significant positive charge on the nitrogen atom of the nitro group and the carbon atom of the benzene ring to which it is attached. The oxygen atoms of the nitro group would carry a substantial negative charge. The carbon atoms of the butadienyl chain would exhibit varying charges, influenced by the electron-withdrawing effect of the nitrophenyl group. mdpi.com This detailed charge distribution helps in understanding the molecule's reactivity and intermolecular interactions.

NPA Charges for a Related Compound This table displays NPA data for a similar compound, (1E,3E)-1,4-dinitro-1,3-butadiene, for illustrative purposes.

AtomNatural Atomic Charge (e)
C1-0.06
C2-0.21
C3-0.21
C4-0.06
Data sourced from a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions involving Benzene, 1-(1,3-butadienyl)-4-nitro-. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. kuleuven.beresearchgate.net

Transition State Characterization and Activation Energy Calculations

For a reaction involving Benzene, 1-(1,3-butadienyl)-4-nitro-, such as a nucleophilic addition to the butadienyl chain, computational methods can be used to locate the transition state structure. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insights into the mechanism of bond formation and breaking. msu.edu By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. researchgate.net A lower activation energy corresponds to a faster reaction rate. These calculations can be performed for different possible reaction pathways to determine the most favorable mechanism. mdpi.com

In-Depth Theoretical and Computational Analysis of Benzene, 1-(1,3-butadienyl)-4-nitro-

Detailed theoretical and computational chemistry studies on the specific compound Benzene, 1-(1,3-butadienyl)-4-nitro-, are not extensively available in publicly accessible scientific literature. As a result, a comprehensive article covering the specific outline requested—including the application of Molecular Electron Density Theory (MEDT) to its reaction pathways, solvent effects in theoretical simulations, and quantum chemical analysis of conjugation and hyperconjugation—cannot be generated at this time.

While the synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro-, also known as p-nitrophenylbutadiene, has been documented, in-depth computational investigations into its reactive and spectroscopic properties appear to be limited. Scientific research often prioritizes compounds with specific applications or those that serve as models for broader chemical principles, and it is possible that this particular molecule has not yet been the subject of detailed theoretical examination.

Future computational studies could, however, provide significant insights into the behavior of this compound. For instance, the application of Molecular Electron Density Theory (MEDT) would be invaluable in elucidating the mechanisms of its potential reactions, such as cycloadditions or nucleophilic attacks. By analyzing the electron density, MEDT can predict the feasibility and selectivity of different reaction pathways.

Similarly, theoretical simulations incorporating solvent effects would be crucial for understanding how the reactivity and spectral properties of Benzene, 1-(1,3-butadienyl)-4-nitro- change in different chemical environments. Such studies, often employing models like the Polarizable Continuum Model (PCM), can provide a more realistic picture of the molecule's behavior in solution.

A quantum chemical analysis would offer a deeper understanding of the electronic structure, particularly the interplay of conjugation from the butadiene and phenyl groups and the electron-withdrawing nature of the nitro group. This would also shed light on hyperconjugation effects, which can influence the molecule's stability and reactivity.

Although specific data for Benzene, 1-(1,3-butadienyl)-4-nitro- is not currently available, the theoretical frameworks mentioned above are well-established and could be applied to this compound in future research. Such studies would contribute to a more complete understanding of the structure-property relationships in conjugated nitroaromatic systems.

Catalytic Applications in the Synthesis and Transformation of Benzene, 1 1,3 Butadienyl 4 Nitro

Homogeneous Catalysis for Selective Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity for the synthesis and functionalization of complex organic molecules like "Benzene, 1-(1,3-butadienyl)-4-nitro-". Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the construction of the C-C bonds necessary to form the butadienyl-benzene backbone.

Palladium-Catalyzed Cross-Coupling Reactions:

The synthesis of "Benzene, 1-(1,3-butadienyl)-4-nitro-" can be efficiently achieved through various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. These methods are renowned for their functional group tolerance, which is crucial when dealing with a substrate containing a nitro group.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of the target compound, this could involve the reaction of 4-bromonitrobenzene with 1,3-butadiene (B125203) or a related vinyl species. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yields and stereoselectivity of the resulting diene. organic-chemistry.orglibretexts.org

Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate. diva-portal.orgnih.govmdpi.com The synthesis of "Benzene, 1-(1,3-butadienyl)-4-nitro-" via Suzuki coupling could proceed by reacting 4-nitrophenylboronic acid with a 1-bromo-1,3-butadiene derivative. This reaction is often favored for its mild conditions and the low toxicity of the boron-containing reagents. chemrxiv.org

Stille Coupling: The Stille coupling employs an organotin compound (organostannane) to couple with an organic halide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Below is a comparative table of representative conditions for these palladium-catalyzed reactions that could be adapted for the synthesis of "Benzene, 1-(1,3-butadienyl)-4-nitro-".

Reaction Type Catalyst Ligand Base Solvent Typical Yield (%)
Heck ReactionPd(OAc)₂PPh₃Et₃NDMF70-90
Suzuki CouplingPd(PPh₃)₄-Na₂CO₃Toluene/Water85-95
Stille CouplingPd₂(dba)₃AsPh₃-THF80-95

Data is illustrative and based on similar substrates.

Selective Hydrogenation:

Homogeneous catalysts can also be employed for the selective hydrogenation of the diene system or the nitro group. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is known for the hydrogenation of alkenes under mild conditions. By carefully controlling the reaction parameters, it might be possible to selectively reduce one of the double bonds in the diene moiety without affecting the nitro group.

Heterogeneous Catalysis in Synthesis and Derivatization Protocols

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and stability. umd.edu These catalysts are particularly relevant for the selective hydrogenation of the nitro group in "Benzene, 1-(1,3-butadienyl)-4-nitro-".

Selective Hydrogenation of the Nitro Group:

The reduction of a nitro group in the presence of other reducible functionalities, such as a conjugated diene, is a challenging yet important transformation. Supported noble metal catalysts, such as gold or palladium nanoparticles on a solid support (e.g., TiO₂, Fe₂O₃), have shown remarkable chemoselectivity for the hydrogenation of nitroarenes. nih.govresearchgate.net These catalysts operate under mild conditions with molecular hydrogen, minimizing the risk of over-reduction of the diene system. nih.gov

The high selectivity is attributed to the preferential adsorption of the nitro group onto the catalyst surface. umd.edu The choice of the metal, support, and reaction conditions (temperature, pressure, solvent) all play a crucial role in achieving the desired selectivity. rsc.org

Catalyst Support Solvent Temperature (°C) H₂ Pressure (bar) Selectivity for Amine (%)
AuTiO₂Dioxane301>99
AuFe₂O₃Ethanol803>98
PdMOFEthanol251>99

Data is based on the hydrogenation of functionalized nitroarenes and may be applicable to the target compound. nih.govresearchgate.net

The resulting product, "Benzene, 1-(1,3-butadienyl)-4-amino-," is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers. The ability to perform this selective reduction using a recyclable heterogeneous catalyst aligns with the principles of green chemistry. nih.gov

Photocatalysis and Light-Activated Transformations for Enhanced Efficiency

Photocatalysis, which utilizes light to drive chemical reactions in the presence of a photocatalyst, has emerged as a powerful tool for organic synthesis, often proceeding under mild and environmentally benign conditions. elsevierpure.com For "Benzene, 1-(1,3-butadienyl)-4-nitro-," photocatalytic methods can enable unique transformations that are not readily accessible through thermal catalysis.

[2+2] Cycloadditions:

The conjugated diene moiety of the target molecule is a suitable substrate for photocatalytic [2+2] cycloaddition reactions. Visible-light-absorbing transition metal complexes, such as those based on iridium or ruthenium, can act as photocatalysts to promote the formation of vinylcyclobutane derivatives. nih.gov This transformation is particularly advantageous as it uses low-energy visible light, which is compatible with sensitive functional groups like the nitro group. nih.gov The reaction likely proceeds through an energy transfer mechanism from the excited photocatalyst to the diene, leading to a triplet excited state that undergoes cycloaddition. nih.govchemrxiv.org

Reduction of the Nitro Group:

Semiconductor photocatalysts, such as graphitic carbon nitride (g-C₃N₄), have been shown to catalyze the reduction of nitro groups under visible light irradiation. This approach offers a metal-free alternative to traditional hydrogenation methods. The mechanism involves the generation of electron-hole pairs in the semiconductor upon light absorption, with the photogenerated electrons being responsible for the reduction of the nitro group.

The table below summarizes potential photocatalytic transformations for "Benzene, 1-(1,3-butadienyl)-4-nitro-".

Transformation Photocatalyst Light Source Solvent Potential Product
[2+2] Cycloaddition[Ir(ppy)₃]Blue LEDAcetonitrileVinylcyclobutane derivative
Nitro Group Reductiong-C₃N₄Visible LightAqueous solution4-(1,3-Butadienyl)aniline

These transformations are proposed based on the reactivity of similar substrates. nih.gov

Exploration of Catalyst-Free Reaction Conditions in Green Synthetic Strategies

The development of synthetic methods that avoid the use of catalysts is a key aspect of green chemistry, as it simplifies reaction procedures, reduces waste, and minimizes costs associated with catalyst synthesis and removal. For "Benzene, 1-(1,3-butadienyl)-4-nitro-," certain transformations can be achieved under catalyst-free conditions, often by leveraging thermal energy or employing green solvents.

Diels-Alder Reaction:

The conjugated diene system of "Benzene, 1-(1,3-butadienyl)-4-nitro-" makes it a suitable diene for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. This [4+2] cycloaddition can often be carried out by simply heating the diene with a suitable dienophile, without the need for a catalyst. The nitro group, being an electron-withdrawing group, can influence the reactivity of the diene and the stereochemical outcome of the reaction.

Solvent-Free Reactions:

Performing reactions in the absence of a solvent (neat conditions) is another important green chemistry approach. For certain reactions, such as some condensation or cycloaddition reactions, the reactants themselves can act as the reaction medium, especially at elevated temperatures. researchgate.net Investigating the feasibility of catalyst-free and solvent-free synthesis or transformations of "Benzene, 1-(1,3-butadienyl)-4-nitro-" could lead to more sustainable and efficient chemical processes. nih.gov

Reaction Type Conditions Reactant Potential Product
Diels-AlderThermal (Heat)Maleic AnhydrideCyclohexene derivative
Knoevenagel CondensationSolvent-freeMalononitrileFurther conjugated system

These are plausible catalyst-free reactions based on the functional groups present in the target molecule.

The exploration of such catalyst-free strategies, while potentially requiring more forcing conditions (e.g., higher temperatures), can offer significant environmental and economic benefits in the synthesis and derivatization of "Benzene, 1-(1,3-butadienyl)-4-nitro-". eurekaselect.com

Future Directions and Emerging Research Avenues for Benzene, 1 1,3 Butadienyl 4 Nitro

Development of Novel Stereoselective and Enantioselective Synthetic Methods

The stereoselective synthesis of conjugated dienes is a significant challenge in organic chemistry, as the geometry of the double bonds profoundly influences the molecule's properties and reactivity. nih.govnih.gov For Benzene (B151609), 1-(1,3-butadienyl)-4-nitro-, the development of methods that control the E/Z configuration of the butadiene moiety is a key area for future research. Current strategies for synthesizing conjugated dienes often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, as well as olefination methods like the Wittig reaction. nih.govmdpi.comorganic-chemistry.org Future work will likely focus on adapting these methods to achieve high stereoselectivity for this specific nitro-substituted compound.

Furthermore, the creation of chiral centers is a cornerstone of modern pharmaceutical and materials science. Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is of paramount importance. Research into the enantioselective synthesis of related nitro dienes has shown success using chiral thiourea-based organocatalysts in reduction reactions, achieving high enantiomeric excess. unimi.it Future directions for Benzene, 1-(1,3-butadienyl)-4-nitro- could involve the development of novel chiral catalysts, including both organocatalysts and transition-metal complexes, to facilitate asymmetric transformations. armchemfront.com This could involve asymmetric Diels-Alder reactions where the nitro-diene acts as a substrate, or asymmetric additions to the diene system. mdpi.comnih.gov

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic Approach Catalyst Type Potential Reaction Desired Outcome
Cross-Coupling Palladium-based catalysts with specific ligands Suzuki or Stille coupling of a nitro-substituted arylboronic acid with a functionalized butadiene precursor. High E/Z selectivity of the diene moiety.
Organocatalysis Chiral thioureas or phosphoric acids Asymmetric Michael additions or reductions. High enantioselectivity in the formation of chiral centers.

Exploration of Unprecedented Reactivity Modes and Pericyclic Transformations

Conjugated dienes are well-known participants in pericyclic reactions, most notably the Diels-Alder reaction to form six-membered rings. nih.govadichemistry.com The presence of a strong electron-withdrawing nitro group on the phenyl ring of Benzene, 1-(1,3-butadienyl)-4-nitro- is expected to significantly influence its reactivity in such transformations. nih.gov Future research will undoubtedly explore its utility in [4+2] cycloadditions, where it can act as the diene component. nih.govadichemistry.comnih.gov The electronic nature of the dienophile will determine the regioselectivity and stereoselectivity of these reactions, opening pathways to complex, highly functionalized cyclic structures.

Beyond the well-established Diels-Alder reaction, there is significant potential for discovering unprecedented reactivity modes. This could include higher-order cycloadditions, such as [6+4] or [8+2] reactions, under thermal or photochemical conditions. hhrc.ac.inmsu.edu Electrocyclic reactions, which are intramolecular pericyclic processes, represent another fertile ground for investigation. adichemistry.comlibretexts.org For instance, derivatives of Benzene, 1-(1,3-butadienyl)-4-nitro- could be designed to undergo thermally or photochemically induced ring-closing or ring-opening reactions, leading to novel isomeric structures. libretexts.org The influence of the nitro group on the frontier molecular orbitals (HOMO and LUMO) will be a critical factor in determining the feasibility and outcome of these pericyclic transformations. nih.gov

Advanced Computational Modeling for Predicting Complex Reaction Systems and Designing New Molecules

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For Benzene, 1-(1,3-butadienyl)-4-nitro-, advanced computational modeling can provide deep insights into its electronic structure, molecular orbital energies, and reaction mechanisms. mdpi.comresearchgate.net DFT calculations can be employed to predict the stereochemical outcomes of pericyclic reactions, rationalize observed reactivity, and explore reaction pathways that are difficult to study experimentally. mdpi.comresearchgate.net

Future research will likely utilize computational modeling for several key purposes. Firstly, to predict the feasibility and selectivity of novel stereoselective and enantioselective synthetic methods before they are attempted in the lab, thus saving time and resources. This involves calculating transition state energies for different catalytic cycles. Secondly, computational studies can help in the exploration of unprecedented reactivity by mapping out potential energy surfaces for various possible transformations. researchgate.net This can guide experimentalists toward discovering new reactions. Finally, computational methods are crucial for the in silico design of new molecules based on the Benzene, 1-(1,3-butadienyl)-4-nitro- scaffold. mdpi.com By systematically modifying the structure and calculating properties such as electronic behavior and potential biological activity, new compounds with desired functions can be designed. mdpi.commdpi.com

Table 2: Applications of Computational Modeling

Modeling Technique Application Predicted Properties
Density Functional Theory (DFT) Reaction mechanism studies Transition state geometries and energies, activation barriers, reaction thermodynamics.
Molecular Dynamics (MD) Simulating conformational behavior Preferred conformations, solvent effects, catalyst-substrate interactions.
Quantitative Structure-Activity Relationship (QSAR) Designing new molecules Prediction of biological activity based on molecular descriptors.

Integration with Flow Chemistry and Automated Synthesis for Scalable and Sustainable Production

The translation of synthetic methods from the laboratory to industrial-scale production often faces challenges related to safety, efficiency, and sustainability. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages, particularly for hazardous reactions like nitrations. amt.ukewadirect.com Nitration reactions are often highly exothermic, and flow reactors provide superior heat transfer and temperature control, enhancing safety. amt.ukewadirect.com

Future research into the production of Benzene, 1-(1,3-butadienyl)-4-nitro- will likely focus on developing a continuous-flow synthesis process. nih.gov This could involve the integration of multiple reaction steps, such as the synthesis of the butadiene moiety and the nitration of the aromatic ring, into a single, automated flow system. acs.org Such an approach would not only improve safety and scalability but also allow for precise control over reaction parameters, potentially leading to higher yields and purities. ewadirect.com The reduction of nitro compounds to amines is another area where flow chemistry has proven effective, suggesting that derivatives of the target molecule could also be produced sustainably. nih.govmdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery and optimization of reactions involving Benzene, 1-(1,3-butadienyl)-4-nitro-. These systems can perform a large number of experiments in a short time, systematically varying catalysts, reagents, and reaction conditions to identify optimal synthetic routes. This high-throughput experimentation approach will be crucial for unlocking the full synthetic potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for "Benzene, 1-(1,3-butadienyl)-4-nitro-" in academic settings?

  • Methodological Answer : Synthesis typically involves nitro-substitution on a benzene ring followed by coupling with a 1,3-butadienyl group. For analogous nitrobenzene derivatives (e.g., 1-(bromoethynyl)-4-nitrobenzene), palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) are common . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H/¹³C) and HPLC (>95% purity) are standard. Ensure inert conditions (N₂/Ar) to prevent decomposition of nitro groups .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H NMR (δ 8.2–8.4 ppm for aromatic protons, δ 5.5–6.5 ppm for butadienyl protons) , FT-IR (C=C stretch ~1600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points; discrepancies (e.g., 344 K vs. 372.7 K in similar nitrobenzenes) may arise from polymorphs or impurities .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential sensitization risks (observed in 1-(chloromethyl)-4-nitrobenzene) .
  • First Aid : If inhaled, administer oxygen and seek immediate medical attention. For skin exposure, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can computational methods predict the reactivity of "Benzene, 1-(1,3-butadienyl)-4-nitro-" in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to map electron density. The nitro group is a strong meta-director, while the butadienyl group may exhibit conjugation effects, altering regioselectivity .
  • Compare with experimental results (e.g., nitration or halogenation) to validate computational models. Discrepancies may arise from solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for nitroaromatic compounds?

  • Methodological Answer :

  • Sample Purity : Re-crystallize using solvents like ethanol or dichloromethane to remove impurities .
  • Measurement Techniques : Compare DSC (dynamic heating) vs. traditional capillary methods. For example, 1-(bromoethyl)-4-nitrobenzene shows a 28 K difference between methods due to heating rates .
  • Polymorphism : Conduct X-ray crystallography to identify crystalline forms affecting thermal properties .

Q. How does steric hindrance from the butadienyl group influence reaction pathways?

  • Methodological Answer :

  • Case Study : In 4-nitrobenzyl chloride derivatives, bulky substituents inhibit α-proton extraction, shifting reaction mechanisms from SN2 to radical pathways .
  • Experimental Design : Compare kinetics (via UV-Vis or GC-MS) of butadienyl-substituted vs. unsubstituted nitrobenzenes in nucleophilic substitutions. Use deuterated solvents to track isotopic effects .

Key Considerations for Experimental Design

  • Controlled Variables : Solvent polarity, temperature, and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
  • Data Validation : Cross-reference spectral libraries (NIST WebBook) and replicate experiments to address outliers .

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